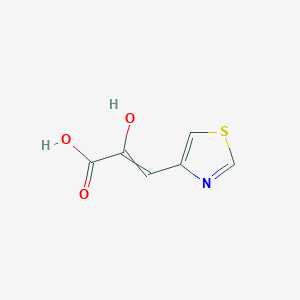
1,5-Dithiocan-2-yl 2-methyl-1,3-benzothiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dithiocan-2-yl 2-methyl-1,3-benzothiazole-5-carboxylate is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its unique combination of a dithiocane ring and a benzothiazole moiety, which imparts distinct chemical and biological properties.
Métodos De Preparación
The synthesis of 1,5-Dithiocan-2-yl 2-methyl-1,3-benzothiazole-5-carboxylate typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by treating 2-mercaptoaniline with acid chlorides.
Introduction of the Dithiocane Ring: The dithiocane ring is introduced through a cyclization reaction involving appropriate thiol precursors under controlled conditions.
Final Coupling: The final step involves coupling the dithiocane ring with the benzothiazole core using esterification or other suitable coupling reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Análisis De Reacciones Químicas
1,5-Dithiocan-2-yl 2-methyl-1,3-benzothiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at the carbon atoms adjacent to the nitrogen and sulfur atoms. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,5-Dithiocan-2-yl 2-methyl-1,3-benzothiazole-5-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,5-Dithiocan-2-yl 2-methyl-1,3-benzothiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, altering their activity and function. This is particularly relevant in the context of enzyme inhibition.
Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and cellular signaling, thereby exerting its biological effects.
Comparación Con Compuestos Similares
1,5-Dithiocan-2-yl 2-methyl-1,3-benzothiazole-5-carboxylate can be compared with other benzothiazole derivatives:
Benzothiazole: The parent compound, benzothiazole, lacks the dithiocane ring and has different chemical properties and applications.
2-Mercaptobenzothiazole: This compound contains a thiol group instead of the dithiocane ring, making it more reactive in certain chemical reactions.
Benzothiazole-2-carboxylic acid: This derivative has a carboxylic acid group, which imparts different solubility and reactivity characteristics.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties not found in other similar compounds.
Propiedades
Número CAS |
496834-12-9 |
|---|---|
Fórmula molecular |
C15H17NO2S3 |
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
1,5-dithiocan-2-yl 2-methyl-1,3-benzothiazole-5-carboxylate |
InChI |
InChI=1S/C15H17NO2S3/c1-10-16-12-9-11(3-4-13(12)21-10)15(17)18-14-5-8-19-6-2-7-20-14/h3-4,9,14H,2,5-8H2,1H3 |
Clave InChI |
RGMBOSVEHRYKEF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(S1)C=CC(=C2)C(=O)OC3CCSCCCS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



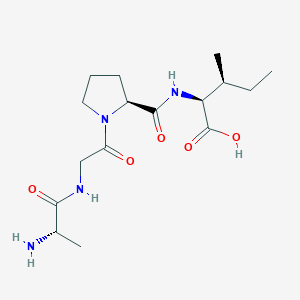
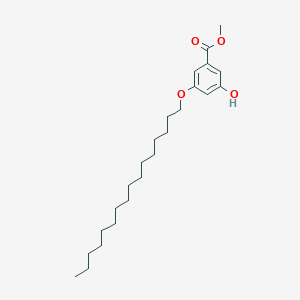




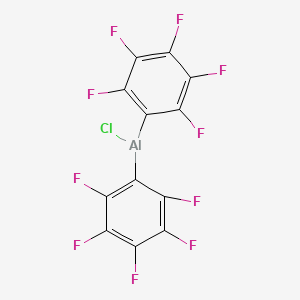
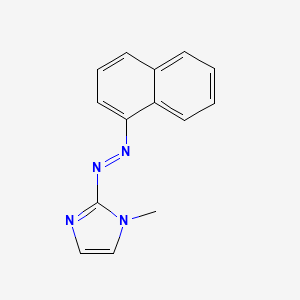
![[2-(Carbamimidoylsulfanyl)ethane-1,1-diyl]bis(phosphonic acid)](/img/structure/B14243321.png)
![1H-Pyrrole, 2,5-bis[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]-](/img/structure/B14243327.png)


